Source: Verdamicin is isolated from the fermentation broths of Micromonospora grisea, a soil-dwelling actinomycete. This organism is renowned for its ability to produce secondary metabolites with antibiotic properties .
Classification: As an aminoglycoside antibiotic, verdamicin belongs to a class of compounds characterized by their amino sugar structures and their mechanism of action, which involves inhibiting bacterial protein synthesis by binding to ribosomal RNA .
The synthesis of verdamicin has been achieved through various methodologies, primarily focusing on the modification of existing aminoglycoside frameworks. One notable approach involves the oxidative transformation of sisomicin to yield verdamicin C2 and its congener C2a. This process utilizes specific reagents that facilitate the introduction of functional groups essential for enhancing antibacterial activity .
The synthesis typically includes:
Advanced analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of synthesized compounds .
The molecular structure of verdamicin features a complex arrangement typical of aminoglycosides, consisting of multiple amino sugar moieties linked by glycosidic bonds. The specific stereochemistry at various positions is critical for its biological activity.
Detailed structural elucidation is performed using techniques like NMR and mass spectrometry, providing insights into the compound's three-dimensional conformation .
Verdamicin undergoes several chemical reactions that are crucial for its synthesis and modification:
Understanding these reactions is vital for developing strategies to improve the efficacy of verdamicin against resistant bacterial strains.
The mechanism by which verdamicin exerts its antibacterial effects involves binding to the 30S ribosomal subunit in bacteria. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional or toxic proteins .
Research indicates that its mechanism is similar to that of other aminoglycosides but with unique aspects that may enhance its performance against certain pathogens .
These properties are crucial for determining the appropriate storage conditions and formulations for clinical use.
Verdamicin's primary application lies in its use as an antibiotic in clinical settings. Its broad-spectrum activity makes it suitable for treating infections caused by various bacteria, including those resistant to traditional antibiotics. Additionally, ongoing research explores its potential in agricultural applications, particularly in combating plant pathogens due to its antimicrobial properties .
Verdamicin was isolated from fermentation broths of Micromonospora grisea, a Gram-positive, spore-forming soil bacterium belonging to the family Micromonosporaceae [1] [6] [8]. The compound was first described in 1975 through systematic differentiation from known antibiotics using biological assays and chemical characterization methods [1] [6]. Its discovery occurred during intensive screening of Micromonospora species for novel antimicrobial agents, paralleling the isolation timelines of related compounds like gentamicin (1963) and sisomicin (1967) [2] [8]. Micromonospora strains remain notable for producing aminoglycosides with suffixes ending in "-micin", distinguishing them from Streptomyces-derived "-mycin" antibiotics [8].
Table 1: Taxonomic Classification of Verdamicin-Producing Organism
Taxonomic Level | Classification |
---|---|
Domain | Bacteria |
Phylum | Actinomycetota |
Class | Actinomycetia |
Order | Micromonosporales |
Family | Micromonosporaceae |
Genus | Micromonospora |
Species | M. grisea |
Verdamicin (C₂₀H₃₉N₅O₇; molecular weight 461.56 g/mol) belongs to the 4,6-disubstituted deoxystreptamine aminoglycoside subclass, characterized by a central 2-deoxystreptamine ring with glycosidic linkages at positions 4 and 6 [2] [7] [9]. Its chemical structure consists of a purpurosamine ring linked to a garosamine moiety via the deoxystreptamine core [4] [9]. Key functional groups include multiple amino and hydroxyl moieties essential for ribosomal target binding and antibacterial activity [2] [9]. The compound shares structural homology with sisomicin but lacks the latter's unsaturated sugar moiety, resulting in subtle differences in enzymatic susceptibility [6] [9].
Table 2: Structural Features of Verdamicin
Structural Element | Chemical Characteristics |
---|---|
Core scaffold | 2-deoxystreptamine |
Substituent position | 4,6-disubstituted |
Sugar moieties | Garosamine, purpurosamine derivatives |
Molecular formula | C₂₀H₃₉N₅O₇ |
Key functional groups | Amino groups (-NH₂), hydroxyl groups (-OH) |
Stereochemistry | Multiple chiral centers influencing biological activity |
Antimicrobial SpectrumEarly studies demonstrated that verdamicin exhibits a broad-spectrum activity profile comparable to gentamicin and sisomicin, particularly against Enterobacteriaceae (e.g., Escherichia coli, Klebsiella spp.) and Pseudomonas aeruginosa [1] [6]. Like other aminoglycosides, it lacks activity against anaerobic bacteria due to dependence on oxygen-dependent transport mechanisms [2].
Structural and Activity Relationships
Table 3: Comparative Enzymatic Susceptibility Profiles
Aminoglycoside | AAC(6')-Ie Acetylation | ANT(2")-Ia Adenylation | APH(2")-Ia Phosphorylation |
---|---|---|---|
Verdamicin | 1.0 (Reference) | 1.0 (Reference) | 1.0 (Reference) |
Sisomicin | 45.8–250.0× higher | 1.8–7.5× higher | Comparable |
Gentamicin | 39.2–116.7× higher | Comparable | Comparable |
Vertilmicin | 39.2–116.7× lower | Data not available | Comparable |
Relative susceptibility to enzymatic modification compared to verdamicin as baseline (1.0). Lower values indicate greater resistance [9].
Mechanistic ConsiderationsAll three antibiotics inhibit protein synthesis through high-affinity binding to the 16S rRNA A-site of the bacterial 30S ribosomal subunit. Binding induces mistranslation and error-prone protein synthesis, ultimately disrupting membrane integrity [2]. The structural variations between verdamicin, gentamicin, and sisomicin influence their ribosomal affinity and susceptibility to resistance enzymes, explaining differences in bacteriological efficacy observed in early studies [1] [3] [9].
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